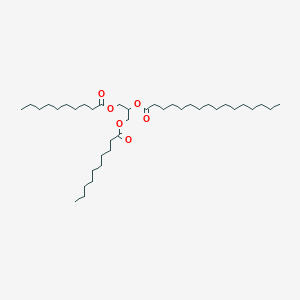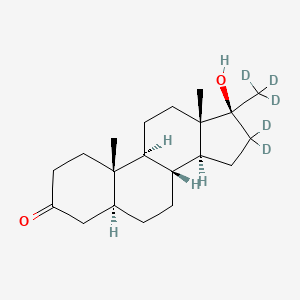
Bicyclo(2.2.1)heptane-2,3-dione, 1,7,7-trimethyl-, 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bornanedione-3-oxime, also known as camphorquinone oxime, is a derivative of camphorquinone. It is a bicyclic compound with the molecular formula C10H15NO2. This compound is known for its applications in organic synthesis and as a chiral intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Bornanedione-3-oxime can be synthesized from camphorquinone through a reaction with hydroxylamine hydrochloride in the presence of pyridine and ethanol. The reaction involves the formation of an oxime group at the 3-position of the camphorquinone molecule .
Procedure:
- Dissolve camphorquinone in ethanol.
- Add pyridine and hydroxylamine hydrochloride to the solution.
- Stir the mixture for 20 minutes.
- Remove ethanol by rotary evaporation.
- Dilute the resulting oil with hexane and ethyl acetate.
- Separate the organic phase and wash with hydrochloric acid, water, and sodium chloride solution.
- Dry the organic solution over magnesium sulfate and filter.
Industrial Production Methods
Industrial production of 2,3-Bornanedione-3-oxime follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Bornanedione-3-oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form camphorquinone.
Reduction: Reduction of the oxime group can yield corresponding amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Selenium dioxide is commonly used for the oxidation of camphorquinone to camphorquinone oxime.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Camphorquinone.
Reduction: Amines.
Substitution: Various substituted camphorquinone derivatives.
Scientific Research Applications
2,3-Bornanedione-3-oxime has several applications in scientific research:
Chemistry: Used as a chiral intermediate in the synthesis of other chiral compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a photoinitiator in dental materials.
Industry: Used in the production of chiral auxiliaries and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Bornanedione-3-oxime involves its ability to form stable complexes with various substrates. The oxime group can participate in hydrogen bonding and other interactions, making it a versatile intermediate in organic synthesis . In biological systems, it may interact with enzymes and other molecular targets, leading to its observed biological activities .
Comparison with Similar Compounds
2,3-Bornanedione-3-oxime can be compared with other similar compounds such as:
Camphorquinone: The parent compound from which 2,3-Bornanedione-3-oxime is derived.
Isonitrosocamphor: Another oxime derivative of camphorquinone with similar properties.
Pralidoxime: An oxime used as an antidote for organophosphate poisoning, highlighting the diverse applications of oximes.
Uniqueness: 2,3-Bornanedione-3-oxime is unique due to its specific structure and the presence of the oxime group, which imparts distinct chemical reactivity and biological activity compared to other camphor derivatives .
Properties
CAS No. |
663-17-2 |
|---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(3Z)-3-hydroxyimino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11-13/h6,13H,4-5H2,1-3H3/b11-7- |
InChI Key |
YRNPDSREMSMKIY-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(C\2CCC1(C(=O)/C2=N\O)C)C |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=NO)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[[1-[[1-(2-tert-butylperoxypropan-2-ylamino)-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamoyl]benzoate](/img/structure/B13406945.png)

![tert-butyl N-[(2S,3R)-4-[[(2S)-1-[[(2S)-1-[5-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]pentylamino]-3-(4-benzoylphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl-benzylamino]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B13406956.png)


![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)


![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)


